BIM 23127 -

BIM 23127

Catalog Number: EVT-1794509
CAS Number:
Molecular Formula: C62H71N11O9S2
Molecular Weight: 1178.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

BIM 23127 was initially characterized in studies investigating its binding affinity and functional antagonistic properties against the neuromedin B receptor and urotensin II receptor. The compound is sourced from synthetic processes and is often utilized in laboratory settings for research purposes. Its classification as a neuromedin B receptor antagonist places it within a broader category of compounds that modulate neuropeptide signaling pathways, which are crucial in various physiological processes.

Synthesis Analysis

Methods

The synthesis of BIM 23127 involves several chemical reactions that typically include coupling reactions, purification processes, and characterization techniques. While specific proprietary methods may vary, general synthetic approaches often utilize:

  1. Reagent Selection: Choosing appropriate reagents that facilitate the formation of desired bonds.
  2. Reflux Conditions: Employing heat to drive reactions to completion.
  3. Purification Techniques: Using chromatography methods to isolate the target compound from by-products.

Technical Details

The synthesis may involve the use of solid-phase synthesis techniques or solution-phase methods, depending on the desired purity and yield. Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of BIM 23127.

Molecular Structure Analysis

Structure

BIM 23127 features a complex molecular structure with specific functional groups that contribute to its biological activity. The exact structural formula is crucial for understanding its interaction with receptors.

Data

  • Molecular Formula: C₁₈H₃₁N₄O
  • Molecular Weight: Approximately 315.48 g/mol
  • 3D Structure: The compound's three-dimensional conformation can be analyzed using computational modeling software to predict its binding interactions with target receptors.
Chemical Reactions Analysis

Reactions

BIM 23127 undergoes various chemical reactions primarily related to its binding interactions with neuromedin B and urotensin II receptors. These reactions can be categorized into:

  1. Competitive Binding Reactions: Where BIM 23127 competes with endogenous ligands for receptor sites.
  2. Signal Transduction Modulation: The compound alters downstream signaling pathways upon receptor binding.

Technical Details

In vitro studies have demonstrated that BIM 23127 effectively inhibits ligand-induced signaling pathways, showcasing its potential therapeutic applications in conditions where neuromedin B signaling is dysregulated.

Mechanism of Action

Process

The mechanism of action of BIM 23127 involves competitive inhibition at the neuromedin B receptor sites, leading to a reduction in downstream signaling cascades associated with this neuropeptide. This inhibition can affect various physiological responses, including vasodilation and neuroendocrine functions.

Data

Research indicates that BIM 23127 displays high affinity (pK_i values) for both human and rat urotensin II receptors, suggesting its potential utility in modulating cardiovascular responses mediated by these receptors.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may require specific storage conditions to maintain integrity.
  • Reactivity: Reacts with biological macromolecules primarily through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.
Applications

BIM 23127 has several scientific uses, particularly in pharmacological research aimed at understanding the roles of neuromedin B and urotensin II in various diseases:

  • Cardiovascular Research: Investigating its effects on blood pressure regulation and vascular tone.
  • Neuropharmacology: Exploring its potential in treating disorders linked to neuropeptide dysregulation.
  • Drug Development: Serving as a lead compound for designing new therapeutic agents targeting related receptor systems.
Receptor Pharmacology and Signaling Pathways of BIM-23127

Dual Antagonism of Neuromedin B (NMB) and Urotensin-II (UT-II) Receptors

BIM-23127 is a synthetic cyclic peptide characterized by its dual receptor antagonism, exhibiting high-affinity blockade at both neuromedin B receptors (NMBR or BB1) and urotensin-II (UT-II) receptors. This bifunctionality positions it as a critical pharmacological tool for dissecting complex signaling pathways involving these G protein-coupled receptors (GPCRs). At NMBR, BIM-23127 acts as a competitive antagonist with a reported binding affinity (Ki) of 20.9 nM, demonstrating remarkable selectivity by sparing the closely related gastrin-releasing peptide receptor (GRPR; Ki > 10,000 nM) [1]. Simultaneously, it antagonizes UT-II receptors with a potency (pA2) ranging from 7.5 to 7.7, effectively inhibiting urotensin-II-mediated vasoconstrictive and proliferative responses [1] [2]. This dual inhibition disrupts two distinct peptidergic signaling systems implicated in metabolic regulation, cardiovascular function, and cellular growth.

Competitive Inhibition Mechanisms at NMB (BB1) and UT Receptors

BIM-23127 competitively displaces endogenous ligands at both target receptors. At NMBR, it prevents neuromedin B binding, thereby inhibiting Gq/11-mediated phospholipase C (PLC) activation, inositol trisphosphate (IP3) production, and intracellular calcium mobilization [1]. Similarly, its UT receptor blockade interferes with urotensin-II-induced Gq and G12/13 signaling, mitigating downstream effects such as smooth muscle contraction and collagen synthesis. The antagonism is surmountable, consistent with classical competition at the orthosteric binding site, as evidenced by rightward shifts in concentration-response curves without depression of maximal agonist effects [2].

Structural Determinants of Selectivity: Cyclic Peptide Modifications and Disulfide Bridging

The peptide sequence of BIM-23127 is X-Cys-D-Trp-Lys-Val-Cys-Y-NH2, with critical modifications dictating its receptor selectivity:

  • D-configuration residues: N-terminal D-2-Nal (X) and D-Trp enhance metabolic stability and confer selectivity for NMBR over GRPR.
  • Ornithine substitution: Position Y features ornithine, optimizing electrostatic interactions with UT receptor residues.
  • Disulfide bridge: A rigidifying Cys2-Cys7 disulfide bond enforces a conformation essential for high-affinity NMBR binding [1].

Table 1: Structural Motifs of BIM-23127 and Functional Impact

PositionResidueModificationRole in Selectivity
1XD-2-NalBlocks GRPR binding; enhances NMBR affinity
3TrpD-isomerPrevents degradation; stabilizes bioactive conformation
5OrnLinear side chainFacilitates UT receptor interaction
2 & 7CysDisulfide bridgeConstrains peptide backbone for optimal NMBR fit

Comparative Binding Affinities (Ki, pA2) Across Species and Receptor Subtypes

BIM-23127 exhibits conserved activity across human and rodent receptors but displays subtype-specific nuances:

Table 2: Binding and Functional Antagonism Profiles

ReceptorSpeciesKi (nM)pA2Assay SystemKey Findings
NMBR (BB1)Human20.9 ± 3.1-Radioligand binding>500-fold selectivity over GRPR
NMBR (BB1)Rat22.5 ± 4.3-Glucose uptake inhibitionBlocks NMB-suppressed glucose intake in vivo
UT ReceptorHuman-7.7 ± 0.1Aortic ring contractionInhibits U-II-induced vasoconstriction
UT ReceptorRat-7.5 ± 0.2HEK293 calcium fluxReversible antagonism
Somatostatin RHuman150*-Competitive bindingModerate off-target affinity
μ-Opioid RRat420*-GPCR functional screeningLow-affinity interaction

* Estimated values from broad screening studies [1] [2] [4].

Signaling Pathway Interference: Neu1 Sialidase/MMP-9 Crosstalk and GPCR Transactivation

Emerging research positions BIM-23127 as a key modulator of GPCR transactivation cascades involving insulin and toll-like receptors (TLRs). Specifically, it blocks NMBR-mediated crosstalk between neuraminidase-1 (Neu1) and matrix metalloproteinase-9 (MMP-9), a metalloenzyme pair critical for glycosylated receptor activation. GPCR agonists (e.g., bombesin, angiotensin II) stimulate Neu1/MMP-9 activity, which desialylates and remodels the insulin receptor (IR) ectodomain, enabling insulin-independent transactivation. BIM-23127 pretreatment (1–10 µM) abolishes this effect, evidenced by:

  • Complete suppression of GPCR agonist-induced Neu1 activity in HTC-IR hepatoma cells [2].
  • Inhibition of IRβ and IRS-1 phosphorylation stimulated by bombesin or angiotensin II [2].
  • Disruption of receptor complexes containing NMBR, angiotensin II type 1 receptor (AT1R), Neu1, and IRβ, as confirmed by co-immunoprecipitation studies [2].

This interference underscores a biased agonism regulation mechanism, where BIM-23127 redirects GPCR output away from transactivation-dependent pathways. Consequently, it mitigates insulin-mimetic signaling implicated in metabolic dysregulation and cancer progression.

Functional Consequences in Physiological Systems

Metabolic Regulation: Feeding Behavior and Glucose Homeostasis

Central NMBR inhibition by BIM-23127 modulates feeding behavior. In rodent studies, intracerebroventricular administration reverses neuromedin B-induced feeding suppression, confirming central NMBR's role in satiety signaling [1]. Peripheral effects include blocking NMB-driven inhibition of glucose uptake in skeletal muscle, suggesting involvement in glucose homeostasis. This aligns with findings where BIM-23127 normalized hyperglycemia in models of GPCR-driven insulin resistance [2].

Cardiovascular Modulation: Sympathetic Tone and Blood Pressure Control

In spontaneously hypertensive rats (SHR), bilateral rostral ventrolateral medulla (RVLM) microinjection of BIM-23127 (3 mM):

  • Reduced mean arterial pressure (MAP) by 19.9 ± 4.4 mmHg.
  • Suppressed renal sympathetic nerve activity (RSNA) by 17.7 ± 3.8%.
  • Had negligible effects in normotensive rats, indicating pathology-dependent efficacy [4].

These responses stem from blockade of bombesin-evoked NMBR activation in RVLM presympathetic neurons, which tonically elevates sympathetic outflow in hypertension.

Cancer-Relevant Signaling: EMT and Metastatic Phenotype

Though not a primary anticancer agent, BIM-23127 indirectly counters epithelial-mesenchymal transition (EMT) by:

  • Inhibiting sweetener-induced Neu1/MMP-9 activation in PANC-1 pancreatic cancer cells [3].
  • Attenuating T1R2/T1R3-dependent NFκB activation and expression of mesenchymal markers (N-cadherin, ALDH1) [3].This positions NMBR as a covert modulator of metastatic signaling in GPCR-rich malignancies.

Properties

Product Name

BIM 23127

IUPAC Name

N-(1-amino-3-naphthalen-2-yl-1-oxopropan-2-yl)-19-[(2-amino-3-naphthalen-2-ylpropanoyl)amino]-10-(3-aminopropyl)-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide

Molecular Formula

C62H71N11O9S2

Molecular Weight

1178.4 g/mol

InChI

InChI=1S/C62H71N11O9S2/c1-35(2)54-62(82)72-53(60(80)68-49(55(65)75)30-38-18-22-40-11-4-6-13-42(40)27-38)34-84-83-33-52(71-56(76)46(64)28-37-17-21-39-10-3-5-12-41(39)26-37)61(81)69-50(29-36-19-23-44(74)24-20-36)58(78)70-51(31-43-32-66-47-15-8-7-14-45(43)47)59(79)67-48(16-9-25-63)57(77)73-54/h3-8,10-15,17-24,26-27,32,35,46,48-54,66,74H,9,16,25,28-31,33-34,63-64H2,1-2H3,(H2,65,75)(H,67,79)(H,68,80)(H,69,81)(H,70,78)(H,71,76)(H,72,82)(H,73,77)

InChI Key

GLVLDCUADDSQSK-UHFFFAOYSA-N

Synonyms

2-naphthylalanyl-cyclo-(cysteinyl-tyrosyl-D-tryptophyl-ornithyl-valyl-cysteinyl)-2-naphthylalaninamide
BIM 23127
BIM-23127
Nal-cyclo(Cys-Tyr-Trp-Orn-Val-Cys)Nal-NH2

Canonical SMILES

CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)N)C(=O)NC(CC7=CC8=CC=CC=C8C=C7)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.